Ethyl 1-[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]piperidine-2-carboxylate
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Overview
Description
Ethyl 1-[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]piperidine-2-carboxylate is a complex organic compound that features a triazole ring, a morpholine moiety, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]piperidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the triazole, morpholine, and piperidine intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Ethyl 1-[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]piperidine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of diseases like cancer and infectious diseases.
Industry: It is used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 1-[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Ethyl 1-[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]piperidine-2-carboxylate can be compared with other similar compounds, such as:
1-[2-(Morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid: This compound shares the triazole and morpholine moieties but lacks the piperidine ring.
N-Ethyl-2-morpholin-4-ylethanamine: This compound contains the morpholine moiety but lacks the triazole and piperidine rings.
(1,1-Dimethyl-2-morpholin-4-ylethyl)amine: This compound contains the morpholine moiety but lacks the triazole and piperidine rings.
The uniqueness of this compound lies in its combination of the triazole, morpholine, and piperidine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-2-26-17(24)15-5-3-4-6-22(15)16(23)14-13-21(19-18-14)8-7-20-9-11-25-12-10-20/h13,15H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXIMAXNOVLBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)C2=CN(N=N2)CCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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